![molecular formula C9H16O3 B600068 Cerberidol CAS No. 126594-64-7](/img/structure/B600068.png)
Cerberidol
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Overview
Description
Scientific Research Applications
Cerbinal, an aromatic iridoid isolated from Cerbera manghas, has been investigated for its potential as a key compound for natural and unnatural iridoid 10 π-systems. It exhibits spasmolytic properties and potent cytotoxicity against HTC hepatoma cells and anti-tumor activities against KREBS II ascitic tumor (Ge & Isoe, 1992).
Semi-synthetic derivatives of theveside, derived from the aqueous extract of Cerbera odollam leaves, have been studied for their cytotoxicity towards various human cancer cell lines. Some derivatives showed moderate cytotoxicity against specific cancer cell lines (Gorantla et al., 2014).
Cerberin, a cardenolide isolated from Cerbera odollam, was found to potently inhibit cancer cell growth, colony formation, and migration. It targets key signaling mechanisms pertinent to tumorigenesis, such as PI3K/AKT/mTOR signal transduction (Hossan et al., 2019).
Ethnobotanical, phytochemical, and pharmacological properties of Cerbera manghas have been reviewed. This plant is used in traditional folk medicine as an analgesic, anticonvulsant, a cardiotonic, and for hypotensive activity. Its pharmacological activities include antioxidant, anticancer, anti-inflammatory, DNA damage protection, and antimicrobial effects (Maharana, 2021).
The chemical constituents of Cerbera manghas, including cerberidol and other compounds, have been isolated and identified. These compounds have been linked to various pharmacological activities and are of interest for further research (Yue-wei, 2007).
Safety and Hazards
Mechanism of Action
- Cebranopadol binds to and activates all four opioid receptors:
- Unlike morphine, cebranopadol doesn’t impair motor coordination or respiration .
- It has delayed tolerance compared to morphine .
- It effectively targets chronic neuropathic pain models .
- Its antinociceptive and antihypertensive effects are potent .
- Absorption : Oral administration; EC50 values of 25.1 μg/kg .
- Elimination Half-life : Approximately 4.5 hours .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRXLUZYBRTVHL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1CO)CO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C([C@H]1CO)CO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the known natural sources of cerberidol?
A1: this compound has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclothis compound and epoxythis compound [].
Q2: Is there any research exploring the potential antimicrobial activity of this compound?
A2: While one study suggests that this compound might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of this compound to this antimicrobial effect remains unclear and requires further investigation.
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